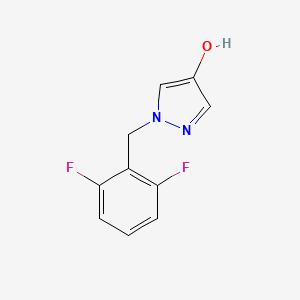

1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDUXUJUEIOIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(C=N2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

[1]

Executive Summary

This compound is a specialized heterocyclic scaffold often utilized in medicinal chemistry as a bioisostere for phenols or as a core motif in kinase inhibitors.[1][2] Its physicochemical behavior is defined by the interplay between the electron-rich pyrazole ring and the electron-withdrawing 2,6-difluorobenzyl moiety.[1]

This guide addresses the acidic dissociation constant (pKa) of the 4-hydroxyl group.[1] While the parent 4-hydroxypyrazole exhibits a pKa of ~9.1, the inductive influence of the fluorinated benzyl group modulates this value. Understanding this shift is critical for predicting solubility, membrane permeability (LogD), and protein-ligand binding interactions at physiological pH.[1][3]

Part 1: Structural Analysis & Theoretical pKa Prediction[1]

The Dissociation Mechanism

The acidity of this molecule resides in the hydroxyl group at the C4 position. Unlike unsubstituted pyrazoles, the N1-substitution locks the annular tautomerism, simplifying the equilibrium to a competition between the enol (aromatic) and keto forms, with the enol being dominant due to aromatic stabilization.

Upon deprotonation, the negative charge on the oxygen is delocalized into the pyrazole ring. The stability of this anion—and thus the acidity of the molecule—is governed by the electronic nature of the N1-substituent.

Electronic Modulation by the 2,6-Difluorobenzyl Group

The 2,6-difluorobenzyl group exerts a specific electronic influence distinct from a simple benzyl or alkyl group:

-

Inductive Withdrawal (-I Effect): Fluorine is highly electronegative.[1][3][4] While the methylene bridge (-CH2-) insulates the pyrazole ring from the resonance effects of the phenyl ring, the strong inductive withdrawal from the two ortho fluorine atoms propagates through the sigma framework.[1]

-

Field Effect: The proximity of the electron-rich fluorine atoms can exert a through-space field effect that stabilizes the developing negative charge on the pyrazole system, further lowering the pKa compared to the non-fluorinated analog.

Predicted pKa Values

Based on Structure-Activity Relationship (SAR) data of analogous N-substituted 4-hydroxypyrazoles and Hammett equation principles:

| Compound | Substituent (N1) | Approx. pKa (OH) | Electronic Driver |

| Parent | H | 9.08 ± 0.10 | Reference Standard |

| Analog A | Methyl | ~9.3 - 9.5 | Weak Electron Donation (+I) |

| Analog B | Benzyl | ~9.0 - 9.2 | Mild Induction/Resonance Balance |

| Target | 2,6-Difluorobenzyl | 8.2 - 8.7 | Strong Inductive Withdrawal (-I) |

Visualization of Dissociation Pathway

The following diagram illustrates the dissociation equilibrium and the inductive stabilization provided by the fluorinated tail.

Caption: Dissociation pathway showing the stabilization of the conjugate base by the electron-withdrawing 2,6-difluorobenzyl moiety.[1][3][5]

Part 2: Experimental Determination Methodologies

Given the lipophilic nature of the 2,6-difluorobenzyl group (Predicted LogP ~1.9–2.5), this compound likely suffers from low aqueous solubility. Standard aqueous titration will yield noisy or inaccurate data due to precipitation.

Recommended Protocol: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky Extrapolation).[1][3]

The Yasuda-Shedlovsky Protocol

This method determines the pKa in varying ratios of Methanol/Water (or Dioxane/Water) and extrapolates the linear relationship to 0% organic solvent.[3]

Materials Required:

-

Instrumentation: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

-

Inert Gas: Argon or Nitrogen purge (essential to prevent oxidation of the electron-rich pyrazole).[1][3]

Step-by-Step Workflow:

-

Preparation: Prepare three assay solutions containing the sample in 30%, 40%, and 50% (w/w) Methanol/Water . Ensure ionic strength is constant (0.15 M KCl).

-

Blank Titration: Perform a blank titration on the solvent mixture to calibrate the electrode slope (

) and intercept ( -

Sample Titration: Titrate the sample with 0.1 M KOH under inert atmosphere at 25°C.

-

Data Processing (Bjerrum Plot): Calculate the apparent pKa (

) for each solvent ratio. -

Extrapolation: Plot

vs.-

The Y-intercept of the linear regression corresponds to the aqueous pKa.

-

Visualization of Experimental Workflow

Caption: Workflow for determining pKa of lipophilic pyrazoles using cosolvent extrapolation.

Part 3: Implications for Drug Discovery[7]

Solubility and Lipophilicity (LogD)

The pKa directly influences the distribution coefficient (LogD) at physiological pH (7.4).[1][3]

-

If pKa = 8.5:

-

Formulation Strategy: To achieve IV formulation, the pH must be adjusted to >9.5 to ensure full ionization (solubility), or cyclodextrins must be used.[3]

Metabolic Stability

The 2,6-difluoro substitution is a strategic medicinal chemistry modification.

-

Blockade: It blocks the metabolic oxidation of the benzyl ring (a common soft spot for CYP450 enzymes).[3]

-

Acidity Link: The increased acidity (lower pKa) compared to the non-fluorinated analog makes the oxygen a weaker hydrogen bond acceptor, potentially altering binding kinetics in the ATP-binding pocket of kinases.[3]

References

-

ChemicalBook. (2024).[1][3] 4-Hydroxypyrazole Properties and Predicted pKa Data. Retrieved from .[1][3]

-

Avdeef, A. (2012).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on Yasuda-Shedlovsky extrapolation).

-

Hansch, C., & Leo, A. (1995).[3] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett constants and inductive effect quantification).

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] (Review of 2,6-difluorobenzyl effects on physicochemical properties).

-

PubChem. (2024).[3] Compound Summary: 1-(2,6-Difluorobenzyl)-1H-pyrazol-4-ol.[1][6] National Library of Medicine. Retrieved from .[1][3]

Sources

- 1. (1s)-1-(5-{[1-(2,6-Difluorobenzyl)-1h-Pyrazol-3-Yl]amino}-1,3,4-Thiadiazol-2-Yl)-1-(4-Methyl-1,3-Thiazol-2-Yl)ethanol | C18H16F2N6OS2 | CID 46927949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents [mdpi.com]

- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

Methodological & Application

Efficient synthesis pathways for 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Abstract & Strategic Overview

The target molecule, 1-(2,6-difluoro-benzyl)-1H-pyrazol-4-ol , represents a critical scaffold in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and HIF-prolyl hydroxylase inhibitors. While the pyrazole core is ubiquitous, the introduction of a hydroxyl group at the C4 position presents specific synthetic challenges due to the tautomeric instability and oxidative sensitivity of 4-hydroxypyrazoles.

Direct alkylation of 4-hydroxypyrazole is often low-yielding due to competing O- vs. N-alkylation and the substrate's susceptibility to decomposition. Therefore, this guide prioritizes a Modular Borylation-Oxidation Sequence . This pathway utilizes robust palladium-catalyzed cross-coupling chemistry to install a masked hydroxyl equivalent (boronic ester), allowing for late-stage unmasking under mild conditions. This ensures high regioselectivity and scalability.[1]

Pathway Analysis & Logic

We evaluate two primary routes. The Borylation-Oxidation Route (Pathway A) is designated as the industry-preferred standard for its reliability and avoidance of harsh deprotection steps.

Pathway A: The Borylation-Oxidation Sequence (Recommended)

-

Logic: Starts with inexpensive 4-iodopyrazole. The N-alkylation is performed first to lock the regiochemistry. The C4-iodide is then converted to a pinacol boronate, which is oxidatively hydrolyzed to the phenol.

-

Advantages: High functional group tolerance; avoids strong Lewis acids; scalable.[1]

-

Disadvantages: Requires Pd catalyst (though low loading is sufficient).

Pathway B: The Ether Deprotection Route

-

Logic: Starts with 4-methoxypyrazole. Following N-alkylation, the methyl ether is cleaved using

or -

Advantages: Metal-free (mostly).

-

Disadvantages: Demethylation conditions are harsh and can degrade the electron-rich pyrazole ring or affect sensitive benzyl substituents.

Visualizing the Synthesis Logic

The following diagram outlines the retrosynthetic logic and the forward process flow for the recommended Pathway A.

Figure 1: Comparative synthetic workflows. Pathway A (Blue/Green) is the high-fidelity route recommended for purity and yield.

Detailed Experimental Protocol (Pathway A)

Step 1: Regioselective N-Alkylation

This step locks the pyrazole nitrogen. The use of Cesium Carbonate (

-

Reagents:

-

4-Iodopyrazole (1.0 equiv)

-

2,6-Difluorobenzyl bromide (1.1 equiv)

-

Cesium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous DMF (0.5 M concentration)

-

-

Procedure:

-

Charge a round-bottom flask with 4-iodopyrazole and

in DMF. Stir at room temperature (RT) for 15 minutes to deprotonate the pyrazole. -

Add 2,6-difluorobenzyl bromide dropwise. Note: 2,6-difluorobenzyl halides are lachrymators; handle in a fume hood.

-

Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

-

Workup: Pour mixture into ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

-

Expected Yield: 85–92%.

-

Step 2: Miyaura Borylation

Conversion of the iodide to the boronate ester.

-

Reagents:

-

Intermediate 1 (from Step 1) (1.0 equiv)[3]

-

Bis(pinacolato)diboron (

) (1.2 equiv) -

Potassium Acetate (KOAc) (3.0 equiv)

-

Catalyst:

(0.05 equiv) -

Solvent: 1,4-Dioxane or DMSO (degassed)

-

-

Procedure:

-

Combine Intermediate 1,

, and KOAc in a reaction vessel. -

Add solvent and sparge with Nitrogen/Argon for 10 minutes (Critical for catalyst life).

-

Add Pd catalyst.[4][5][6][7] Seal and heat to 80–90°C for 4–12 hours.

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

-

Purification: Often used crude in the next step, or rapid filtration through a short silica plug (eluting with DCM). Note: Boronates can degrade on silica if left too long.

-

Step 3: Oxidative Hydroxylation

Converting the C-B bond to a C-O bond.

-

Reagents:

-

Procedure:

-

Dissolve Intermediate 2 in THF and cool to 0°C.

-

Add NaOH solution.[8]

-

Add

dropwise (Exothermic reaction—control temperature < 10°C during addition). -

Allow to warm to RT and stir for 1–2 hours.

-

Quench: Carefully add saturated aqueous Sodium Thiosulfate (

) to quench excess peroxide. Check with starch-iodide paper (should remain white). -

Isolation: Acidify carefully to pH ~6 with 1M HCl. Extract with EtOAc.[1]

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).

-

Data Summary & Validation

| Parameter | Step 1 (Alkylation) | Step 2 (Borylation) | Step 3 (Oxidation) |

| Key Reagent | 2,6-Difluorobenzyl bromide | ||

| Temp/Time | 25°C / 4h | 90°C / 8h | 0°C -> 25°C / 2h |

| Critical QC | 1H NMR: Benzylic | 11B NMR: Signal at ~30 ppm | 1H NMR: Loss of Pinacol methyls |

| Typical Yield | >85% | >80% | >90% |

Self-Validation Checkpoints:

-

Regiochemistry: In Step 1, verify N1 alkylation by observing the coupling constants of the pyrazole protons. The 2,6-difluoro substitution on the benzyl ring provides a distinct splitting pattern in 19F-NMR (~ -114 ppm).

-

Oxidation Completeness: In Step 3, the disappearance of the large singlet (12H) from the pinacol group in the proton NMR is the primary indicator of conversion.

References

-

Miyaura Borylation of Heterocycles: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry.[1] Link

-

Oxidation of Boronates to Phenols: Webb, K. S., & Levy, D. (1995). A mild and efficient procedure for the conversion of arylboronic acids and esters to phenols. Tetrahedron Letters. Link

-

Synthesis of sGC Stimulators (Vericiguat Context): Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. Link

-

Regioselective Pyrazole Alkylation: Kokatla, H. P., et al. (2010). Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles.[10] Journal of Organic Chemistry.[1] Link

Sources

- 1. Regioselective (Diacetoxyiodo)benzene-Promoted Halocyclization of Unfunctionalized Olefins [organic-chemistry.org]

- 2. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]

- 3. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective C3-C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. a2bchem.com [a2bchem.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Functionalization of the Hydroxyl Group in 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Executive Summary & Strategic Importance

The scaffold 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol (CAS: 1596958-21-2) represents a critical building block in modern medicinal chemistry, particularly for the development of soluble guanylate cyclase (sGC) stimulators and specific kinase inhibitors (e.g., c-Met, ALK). The 2,6-difluorobenzyl moiety provides metabolic stability and lipophilicity, while the pyrazole core acts as a bioisostere for phenol or pyridine rings.

The primary synthetic challenge lies in the functionalization of the C4-hydroxyl group . While structurally similar to phenol, the pyrazol-4-ol moiety possesses distinct electronic properties—specifically, it is electron-rich yet sufficiently acidic (

This guide details three validated protocols for functionalizing this hydroxyl group:

-

Williamson Ether Synthesis: For robust introduction of primary alkyl chains.

-

Mitsunobu Coupling: For stereoselective introduction of complex/chiral motifs.

-

Acylation/Sulfonylation: For prodrug synthesis or leaving group activation.

Chemical Properties & Decision Matrix

Before selecting a protocol, the researcher must evaluate the electronic influence of the N1-substituent. The 2,6-difluorobenzyl group is electron-withdrawing (via induction), which stabilizes the phenoxide-like anion at C4, making it a better nucleophile than unsubstituted pyrazol-4-ol but slightly less basic.

Functionalization Decision Tree

Use the following logic flow to select the optimal synthetic route.

Figure 1: Strategic decision matrix for selecting the appropriate functionalization pathway based on the target moiety.

Protocol A: Williamson Ether Synthesis (O-Alkylation)

This is the "workhorse" method for attaching simple alkyl chains (Methyl, Ethyl, Benzyl).

Mechanism:

Materials

-

Substrate: this compound (1.0 eq)

-

Electrophile: Alkyl Bromide or Iodide (1.2 eq)

-

Base: Cesium Carbonate (

) (1.5 eq)[2] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]

Step-by-Step Methodology

-

Preparation: Charge a flame-dried reaction vial with the pyrazol-4-ol substrate (1.0 eq) and

(1.5 eq). -

Solvation: Add anhydrous MeCN (0.1 M concentration relative to substrate). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow as the phenoxide anion forms.

-

Addition: Add the Alkyl Halide (1.2 eq) dropwise.

-

Optimization: If using a chloride, add Potassium Iodide (KI, 0.1 eq) to catalyze the reaction (Finkelstein condition).[2]

-

-

Reaction: Stir at 60°C for 4–12 hours. Monitor by LCMS or TLC (Hexane:EtOAc).

-

Endpoint: Disappearance of the starting material peak (approx. retention time shift to higher hydrophobicity).

-

-

Workup:

-

Dilute with EtOAc.

-

Wash 2x with Water, 1x with Brine.

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Flash chromatography (typically 0-40% EtOAc in Hexanes).

Protocol B: The Mitsunobu Reaction[2]

This protocol is essential when the "R" group is available as an alcohol (R-OH), particularly if it is secondary or possesses a chiral center that must be inverted (or retained via double inversion strategies).

Why it works: The

Materials

-

Nucleophile: this compound (1.0 eq)

-

Alcohol Source: R-OH (1.2 eq)

-

Phosphine: Triphenylphosphine (

) (1.5 eq) -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[2]

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology

-

Setup: In a dry round-bottom flask under Nitrogen/Argon, combine the pyrazol-4-ol (1.0 eq), the target Alcohol (1.2 eq), and

(1.5 eq) in anhydrous THF (0.1 M). -

Cooling: Cool the mixture to 0°C (ice bath). Critical: This suppresses side reactions.

-

Addition: Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn yellow/orange.[3]

-

Reaction: Allow the reaction to warm to RT naturally and stir for 12–24 hours.

-

Quenching: Add a small amount of water or saturated

. -

Workup:

-

Concentrate THF under reduced pressure.

-

Redissolve residue in

or EtOAc. -

Wash with 1N NaOH (to remove unreacted pyrazol-4-ol) and Brine.

-

-

Purification: Flash chromatography.

-

Note:

(triphenylphosphine oxide) is a difficult byproduct. If separation is difficult, consider using polymer-supported

-

Protocol C: Acylation (Prodrug Synthesis)[1]

Acylation of the 4-OH group creates esters or carbamates, often used to improve oral bioavailability (prodrugs) or to activate the position for cross-coupling (e.g., forming a Tosylate).

Materials

-

Substrate: this compound

-

Reagent: Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl)

-

Base: Triethylamine (TEA) or Pyridine[2]

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

Step-by-Step Methodology

-

Dissolve substrate in DCM (Dichloromethane).

-

Add the Acid Chloride dropwise.

-

Stir at RT for 2 hours.

-

Validation: The shift in retention time on LCMS is usually very distinct (hydrophilic -> hydrophobic).

Analytical Validation & QC

To ensure the functionalization occurred at the Oxygen (O-alkylation) and not a C-alkylation (rare but possible at C3/C5 under forcing conditions), check the following:

| Method | Diagnostic Signal | Confirmation Criteria |

| 1H NMR | C4-O-CH2 -R | Look for a signal at δ 4.0–5.0 ppm . N-alkylation (if N were free) would be δ 5.0–6.0 ppm. C-alkylation would result in loss of aromaticity or distinct shifts. |

| 13C NMR | C -O-C | The ether carbon typically appears at δ 65–75 ppm . |

| LCMS | Mass (M+H) | Clear molecular ion peak matching Target Mass. Absence of M+Na adducts suggests clean product. |

References

-

Mitsunobu Reaction Mechanisms

-

Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.[2]

-

-

Reactivity of Pyrazoles

-

Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.[5] (General grounding for pyrazole tautomerism).

-

-

Williamson Ether Synthesis Optimization

-

Specific Scaffold Context (Pyrazol-4-ol)

-

National Institutes of Health (NIH) / PubChem. "1-Benzyl-1H-pyrazole-4-carboxylic acid and related derivatives." (Structural analogs and properties).

-

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. francis-press.com [francis-press.com]

Application Note: Leveraging the 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol Scaffold for Novel Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery.[2] The pyrazole ring is recognized as a privileged scaffold in medicinal chemistry, frequently serving as a bioisosteric replacement for other hinge-binding motifs in kinase inhibitors.[3][4] This document provides a detailed guide on utilizing the 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol scaffold as a foundational element for the design and development of novel kinase inhibitors. We will explore its synthetic strategy, key biochemical and cell-based screening protocols, and a framework for developing structure-activity relationships (SAR) to optimize potency and selectivity.

The Pyrazole Scaffold: A Privileged Hinge-Binder

The ATP-binding site of most kinases contains a "hinge" region that forms crucial hydrogen bonds with the adenine ring of ATP. An effective inhibitor must mimic this interaction. The pyrazole scaffold is exceptionally well-suited for this role.[3] Its adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing it to form one or two key hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the active site.[5] The strategic placement of substituents on the pyrazole ring allows for the exploration of various pockets within the ATP-binding site, enabling the fine-tuning of inhibitor potency and selectivity.[6][7]

The specific scaffold, This compound , offers additional features. The N1-benzyl group can occupy the ribose pocket, while the 2,6-difluoro substitution can enhance binding affinity through favorable fluorine-protein interactions and improve metabolic stability. The 4-ol position serves as a potential vector for further chemical modification to target solvent-exposed regions.

Scaffold Synthesis Strategy

While the target compound is commercially available[8], understanding its synthesis is crucial for creating a library of analogues for SAR studies. A plausible and flexible synthetic route can be adapted from established organometallic and heterocyclic chemistry protocols.[9][10] A common approach involves the construction of the pyrazole core followed by N-alkylation.

This strategy allows for the late-stage introduction of the benzyl group, meaning various substituted benzyl bromides can be used to quickly generate a diverse library of compounds for screening.

Application in Kinase Inhibitor Discovery

The journey from a scaffold to a lead compound involves a multi-step process of screening and characterization. This workflow ensures that resources are focused on compounds with the highest potential for therapeutic development.

Protocol 1: Primary High-Throughput Biochemical Screening

Principle: The initial step is to screen a library of compounds derived from the scaffold against the kinase of interest. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11] Its universality makes it suitable for virtually any kinase.[12]

Methodology:

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare kinase, substrate, and ATP solutions in kinase buffer. The optimal concentrations must be empirically determined to ensure the reaction is in the linear range (typically <20% ATP consumption).[12]

-

Prepare compound plates by serially diluting test compounds in DMSO, then into kinase buffer to a final assay concentration (e.g., 10 µM) with a constant DMSO concentration (≤1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the compound solution or control (DMSO for 100% activity, known inhibitor for 0% activity).

-

Add 2.5 µL of a 2x kinase/substrate mix. Pre-incubate for 15 minutes at room temperature.[12]

-

Initiate the reaction by adding 5 µL of 2x ATP solution.

-

Incubate for the desired time (e.g., 60 minutes) at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the high (DMSO) and low (inhibitor) controls.

-

Compounds showing significant inhibition (e.g., >50%) are considered "hits."

-

Protocol 2: IC₅₀ Determination using TR-FRET

Principle: Hits from the primary screen must be confirmed, and their potency quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common orthogonal method.[13] They measure the phosphorylation of a biotinylated substrate by a kinase, detected by a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC).

Methodology:

-

Compound Plating: Prepare 10-point, 3-fold serial dilutions of hit compounds in DMSO, then dilute in kinase buffer.

-

Kinase Reaction:

-

Add compound dilutions to a 384-well plate.

-

Add kinase and biotinylated substrate.

-

Initiate the reaction with ATP (at the Kₘ concentration for the kinase).

-

Incubate for 60-90 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection mix (Eu-antibody and SA-APC).

-

Incubate for at least 60 minutes.

-

Read the plate on a TR-FRET enabled reader (ex: 340 nm, em: 615 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm / 615 nm).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Table 1: Example IC₅₀ Data for a Hypothetical Compound Series

| Compound ID | R-Group at 4-position | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) |

| Scaffold | -OH | 8,500 | >10,000 |

| XYZ-001 | -O-Methyl | 4,200 | >10,000 |

| XYZ-002 | -NH-Cyclopropyl | 250 | 6,800 |

| XYZ-003 | -NH-(4-Morpholino) | 35 | 1,200 |

| XYZ-004 | -NH-(Piperidine) | 78 | 4,500 |

Protocol 3: Cellular Target Engagement

Principle: A potent compound in a biochemical assay may fail in a cellular context due to poor permeability or rapid efflux. The NanoBRET™ Target Engagement assay measures compound binding to a specific protein target in living cells.[14][15] It uses a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that reversibly binds the kinase. A test compound that engages the target will displace the tracer, disrupting the Bioluminescence Resonance Energy Transfer (BRET).

Methodology:

-

Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the kinase-NanoLuc® fusion protein. Plate the cells in a 96-well plate and incubate for 24 hours.

-

Assay Execution:

-

Prepare serial dilutions of the test compound.

-

Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the cells.

-

Add the test compound dilutions.

-

Incubate for 2 hours at 37°C.

-

-

Data Acquisition: Read both donor (460 nm) and acceptor (618 nm) emission signals on a BRET-capable luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio indicates target engagement. Plot the data to determine the cellular IC₅₀.

Protocol 4: Kinome-wide Selectivity Profiling

Principle: Kinase inhibitors are rarely monospecific. Assessing the selectivity profile is critical to understanding potential off-target effects and identifying opportunities for developing multi-targeted inhibitors.[11][16] This is often done by screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

Methodology:

-

Platform Selection: Utilize a commercial service (e.g., Reaction Biology, Eurofins DiscoverX) or an in-house platform like the Promega Kinase Selectivity Profiling Systems.[16] These services typically use radiometric or binding-based assays.

-

Compound Submission: Provide the compound at a specified concentration and purity.

-

Data Analysis: The results are often visualized as a "tree-spot" diagram or a table showing percent inhibition for each kinase in the panel.[17] This provides a comprehensive overview of the compound's selectivity. A high degree of selectivity is generally desired to minimize toxicity.[12]

Driving Structure-Activity Relationship (SAR)

The data gathered from the above protocols fuels the iterative cycle of medicinal chemistry. The goal is to understand how structural modifications to the scaffold impact potency, selectivity, and cellular activity.

For the This compound scaffold, key points for modification include:

-

Position 4 (-OH): This is a primary vector for exploring the solvent-exposed region. Introducing various amines, ethers, or amides can significantly impact potency and physical properties. For example, adding a basic amine could form a salt bridge with an acidic residue like aspartate, as seen in some p38 inhibitors.[18]

-

Positions 3 and 5 of the Pyrazole Ring: These positions can be modified to probe smaller hydrophobic pockets. Adding small alkyl groups like a methyl or cyclopropyl can improve potency and selectivity.[3]

-

The Benzyl Ring: While the 2,6-difluoro substitution is often beneficial, exploring other substitution patterns can modulate binding and pharmacokinetic properties.

By systematically making these changes and feeding the resulting compounds back into the testing workflow, researchers can develop a detailed SAR and optimize the scaffold into a potent, selective, and cell-active lead compound.[19][20]

References

-

INiTS. (2020-11-26). Cell-based test for kinase inhibitors. [Link]

-

Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Kortmann, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Goldstein, D. M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. [Link]

-

Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Wang, D., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. PMC. [Link]

-

Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]

-

Krüger, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

-

Talda, O., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

-

van den Bout, I., & Divecha, N. (2009). Kinome Profiling. PMC. [Link]

-

Lee, H., et al. (2017). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Cambridge Bioscience. Kinase inhibitor screening libraries. [Link]

-

Domainex. (2021-03-25). Biochemical kinase assay to improve potency and selectivity. [Link]

-

ResearchGate. Structure–activity relationship summary of tested compounds. [Link]

-

van der Meer, T., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]

-

Che, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

-

Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

PubMed. (2014). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. [Link]

-

Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. AACR Journals. [Link]

-

Ilie, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Che, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

-

PubMed. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. [Link]

-

Mogilaiah, K., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 12. domainex.co.uk [domainex.co.uk]

- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 20. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Storage stability and degradation of 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Topic: Storage Stability, Degradation Mechanisms, and Handling Protocols

CAS Number: 1596958-21-2 Molecular Formula: C₁₀H₈F₂N₂O Molecular Weight: 210.18 g/mol [1][2]

Part 1: Executive Technical Summary

1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol is an electron-rich N-heterocycle primarily used as a scaffold in the synthesis of soluble guanylate cyclase (sGC) stimulators and other bioactive pharmacophores.

The Core Instability Challenge: Unlike simple pyrazoles, the 4-hydroxy substitution renders the pyrazole ring highly electron-rich (similar to a phenol), significantly lowering its oxidation potential. Consequently, this compound is susceptible to oxidative degradation mediated by air (O₂) and light (hν), leading to the formation of colored quinoid species and azo-dimers. The 2,6-difluorobenzyl moiety is relatively robust but can undergo benzylic oxidation under extreme radical conditions.

Part 2: Critical Storage Parameters (The Golden Rules)

To maintain purity >98% over extended periods, adherence to these parameters is mandatory.

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Active use < 1 week) | Slows the kinetics of auto-oxidation and tautomeric shifts. |

| Atmosphere | Inert (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing the formation of pyrazol-4-one radicals. |

| Container | Amber Glass / Foil-Wrapped | Blocks UV/Vis light which catalyzes the photo-oxidation of the enol moiety. |

| Desiccation | Required | Hygroscopic nature can accelerate hydrolysis or hydrate formation. |

| Solution Stability | < 24 Hours at RT | In solution (DMSO/MeOH), dissolved oxygen rapidly degrades the compound. |

Part 3: Troubleshooting Hub (FAQ)

Issue 1: Discoloration (The "Browning" Effect)

Q: My sample arrived as an off-white solid, but after two weeks on the bench, it has turned yellow/brown. Is it still usable?

A: Likely Degraded.

-

Diagnosis: The color change indicates the formation of oxidative impurities . The electron-rich 4-hydroxypyrazole moiety oxidizes to form transient radicals, which couple to form 4,4'-bipyrazoles or oxidize further to quinone-imine-like conjugated systems (chromophores).

-

Action: Run an LC-MS. If the purity is <95%, repurification is required.

-

Prevention: Never store this compound at room temperature under air. Always backfill vials with Argon after use.

Issue 2: Solubility & Solution Storage

Q: Can I make a stock solution in DMSO and store it at -20°C?

A: Yes, with caveats.

-

Protocol: Dissolve the solid in anhydrous DMSO. Aliquot immediately into single-use vials. Purge the headspace with Nitrogen/Argon before freezing.

-

Risk: DMSO is hygroscopic and can absorb water, and it also contains dissolved oxygen. Repeated freeze-thaw cycles introduce oxygen, accelerating degradation.

-

Limit: Use frozen stocks within 1 month .

Issue 3: Appearance of "Ghost" Peaks in NMR

Q: I see small peaks in the proton NMR near the pyrazole protons that don't match the product. Is this an impurity?

A: Check for Tautomers.

-

Mechanism: 4-Hydroxypyrazoles exist in equilibrium between the enol form (aromatic, major) and the keto form (pyrazolin-4-one, minor).

-

Diagnostic: Run the NMR in a protic solvent like Methanol-d4 (which favors the enol via H-bonding) vs. DMSO-d6 (which might show slow exchange). If the peaks shift or coalesce with temperature changes, it is tautomerism, not impurity. However, if the peaks correspond to a dimer (double molecular weight in MS), it is degradation.

Part 4: Degradation Mechanisms & Visualization

The following diagram illustrates the primary degradation pathways. The "Danger Zone" involves exposure to Air and Light, driving the compound toward irreversible dimerization.

Figure 1: Mechanistic pathway of oxidative degradation.[3] The formation of the radical intermediate is the rate-limiting step, accelerated by UV light and oxygen.

Storage Decision Tree

Figure 2: Decision logic for optimal sample preservation.

Part 5: Standardized Protocols

Protocol A: Purity Verification (HPLC)

Use this method to verify if a color change corresponds to chemical degradation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).

-

Pass Criteria: Main peak >98%. Impurities at RRT (Relative Retention Time) ~0.8 or ~1.2 often indicate oxidation products.

Protocol B: Re-Purification (Rescue)

If purity drops below 90%:

-

Dissolution: Dissolve crude solid in minimal Ethyl Acetate.

-

Filtration: Pass through a 0.2 µm PTFE filter to remove insoluble polymers.

-

Precipitation: Add Hexanes (or Heptane) dropwise with stirring until the solution turns cloudy.

-

Cooling: Store at 4°C overnight.

-

Collection: Filter the precipitate and wash with cold 10% EtOAc/Hexanes.

-

Drying: Vacuum dry < 40°C. Do not use high heat.

References

-

ChemScene. (2025).[4] Product Data Sheet: 1-(2,6-Difluorobenzyl)-1H-pyrazol-4-ol (CAS 1596958-21-2).[1][2] Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrazoles. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. (Discusses oxidative sensitivity of the pyrazole ring). Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyrazole Derivatives.[4] (General handling for aminopyrazoles and hydroxypyrazoles). Retrieved from

Sources

Technical Support Center: Solvent Selection for Recrystallization of Pyrazole-4-ol Derivatives

Welcome to the technical support center for the purification of pyrazole-4-ol derivatives. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. It provides in-depth technical advice and troubleshooting strategies to address common challenges encountered during the recrystallization of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting a recrystallization solvent for pyrazole-4-ol derivatives?

A1: The ideal recrystallization solvent hinges on the principle of differential solubility. The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath)[1][2]. For pyrazole-4-ol derivatives, several key molecular features dictate the choice of solvent:

-

Polarity and Hydrogen Bonding: The pyrazole ring itself is aromatic and possesses two adjacent nitrogen atoms, while the hydroxyl group (-OH) at the 4-position is a potent hydrogen bond donor and acceptor. These features impart significant polarity to the molecule[3][4]. Therefore, the rule of thumb "like dissolves like" is paramount; polar solvents are generally the best starting point[5].

-

Substituent Effects: The nature of the substituents on the pyrazole ring will significantly modulate the overall polarity. Bulky, non-polar alkyl or aryl groups will decrease polarity and may necessitate less polar solvents or mixed-solvent systems[6]. Conversely, additional polar functional groups will increase polarity, favoring more polar solvents like alcohols or even water.

-

Solvent Boiling Point: The solvent's boiling point should ideally be lower than the melting point of your pyrazole-4-ol derivative to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out"[7].

-

Inertness: The solvent must not react with the compound.

Q2: Which single solvents are typically effective for pyrazole-4-ol derivatives?

A2: Given their polar nature, protic solvents that can engage in hydrogen bonding are often excellent choices. Common starting points include:

-

Alcohols (Ethanol, Methanol, Isopropanol): These are frequently the solvents of choice. They are polar enough to dissolve pyrazole derivatives at elevated temperatures but often allow for good crystal recovery upon cooling[6][8]. Methanol is more polar than ethanol and isopropanol.

-

Water: For highly polar pyrazole-4-ol derivatives, particularly those with additional hydrophilic groups or in salt form, water can be an effective and environmentally friendly solvent[8][9].

-

Ketones (Acetone): Acetone is a polar aprotic solvent that can be effective, though its low boiling point (56 °C) may not provide a sufficiently wide solubility gradient for all derivatives[8][10].

-

Acetonitrile: This is another polar aprotic solvent that is commonly used in the synthesis and purification of pyrazole derivatives[6][10].

A summary of common solvents is provided below.

| Solvent | Boiling Point (°C) | Polarity Index | Key Characteristics & Use Cases for Pyrazole-4-ols |

| Water | 100 | 10.2 | Excellent for highly polar or salt-form derivatives. Green solvent. |

| Methanol | 65 | 5.1 | Good general-purpose polar protic solvent.[6][11] |

| Ethanol | 78 | 4.3 | Very common, effective general-purpose solvent. Less volatile than methanol.[8][12] |

| Isopropanol | 82 | 3.9 | Slightly less polar than ethanol; good for compounds that are too soluble in ethanol.[8] |

| Acetone | 56 | 5.1 | Good dissolving power, but low boiling point can be a limitation.[8][10] |

| Ethyl Acetate | 77 | 4.4 | Medium polarity; often used in mixed-solvent systems.[2] |

| Dichloromethane | 40 | 3.1 | Generally too non-polar as a primary solvent but can be used in solvent pairs.[6][10] |

| Toluene | 111 | 2.4 | For less polar derivatives; high boiling point can be advantageous.[6] |

| Hexane | 69 | 0.1 | Non-polar; almost exclusively used as an anti-solvent in mixed systems.[2] |

Q3: When is a mixed-solvent system necessary, and how do I select a suitable pair?

A3: A mixed-solvent system is employed when no single solvent meets the recrystallization criteria. This typically occurs in two scenarios:

-

Your compound is too soluble in a particular solvent, even at low temperatures.

-

Your compound is sparingly soluble in another solvent, even at its boiling point.

The technique involves dissolving the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (one in which it is insoluble) until the solution becomes faintly cloudy (turbid)[6][13]. The key is that the two solvents must be miscible with each other.

Common Miscible Pairs:

-

Ethanol / Water

-

Methanol / Water

-

Acetone / Water

-

Ethyl Acetate / Hexane[2]

-

Toluene / Hexane

-

Dichloromethane / Hexane

The diagram below illustrates the logic of using a solvent/anti-solvent pair.

Caption: Logic flow for mixed-solvent (solvent/anti-solvent) recrystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid[14]. This is often because the solution's temperature is above the melting point of the impure compound, or the supersaturation level is too high, preventing orderly crystal lattice formation[7][15].

Causality & Solutions:

-

High Supersaturation: The concentration of your compound is too high.

-

Cooling Too Rapidly: Placing the hot flask directly into an ice bath is a common cause.

-

Solution: Always allow the solution to cool to room temperature undisturbed first before moving to an ice bath[7].

-

-

Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.

-

Solution: Select a solvent with a lower boiling point.

-

-

Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystallization.

Q5: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A5: The failure of crystals to form suggests the solution is not sufficiently saturated at the lower temperature, or there are no nucleation sites for crystal growth to begin.

Troubleshooting Steps:

-

Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[6].

-

Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.

-

Reduce the Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then attempt to cool it again[7].

-

Ensure Adequate Cooling: For some highly soluble compounds, cooling in an ice-acetone bath (for low-boiling solvents) may be required to sufficiently decrease solubility[2]. Ensure the solution has had ample time (an hour or more) at the reduced temperature.

Q6: My recrystallized product is still impure or the yield is very low. What went wrong?

A6: These two issues are often linked and relate to the precise execution of the recrystallization protocol.

-

Low Yield:

-

Using Too Much Solvent: The most common cause of low yield is adding too much hot solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the cold mother liquor[5]. Always use the minimum amount of boiling solvent required.

-

Filtering Prematurely: If the solution is not sufficiently cooled, a large amount of the product will be lost in the filtrate.

-

Incomplete Precipitation: Ensure the solution has been given enough time in an ice bath to maximize precipitation before filtration.

-

-

Persistent Impurities:

-

Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice. Slow, undisturbed cooling is essential for forming pure crystals[7].

-

Impurity has Similar Solubility: If an impurity has a solubility profile very similar to your desired compound in the chosen solvent, recrystallization may be ineffective. In this case, trying a different solvent system or using an alternative purification method is recommended.

-

Insufficient Washing: Not washing the collected crystals with a small amount of ice-cold solvent can leave behind impure mother liquor on the crystal surfaces.

-

The following decision tree provides a systematic approach to troubleshooting common recrystallization issues.

Caption: Troubleshooting decision tree for pyrazole-4-ol recrystallization.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable recrystallization solvent or solvent pair.

Methodology:

-

Place approximately 20-30 mg of your crude pyrazole-4-ol derivative into several small test tubes.

-

To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

-

Note the solubility at room temperature. A good solvent candidate will show poor solubility.

-

For tubes where the compound is insoluble at room temperature, gently heat the mixture in a hot water or sand bath.

-

Observe if the compound dissolves completely upon heating. If it does, this is a potential single solvent.

-

Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe if crystals form.

-

If no single solvent is ideal, test solvent pairs. Dissolve the compound in a few drops of a "good" hot solvent (e.g., ethanol) and add a "poor" anti-solvent (e.g., water) dropwise until turbidity persists. Re-heat to clarify and then cool as before.

Protocol 2: Standard Single-Solvent Recrystallization Workflow

Objective: To purify the pyrazole-4-ol derivative using a predetermined suitable solvent.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rubingroup.org [rubingroup.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. athabascau.ca [athabascau.ca]

- 6. benchchem.com [benchchem.com]

- 7. Recrystallization [wiredchemist.com]

- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 14. mt.com [mt.com]

- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Addressing the Oxidational Sensitivity of the Pyrazole-4-ol Moiety

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the pyrazole-4-ol moiety. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable scaffold but encounter challenges with its inherent oxidative instability. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot issues and proactively design more robust experimental plans.

The pyrazole-4-ol core is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with significant biological activity. However, its electron-rich nature, conferred by the hydroxyl group at the C4 position, makes it highly susceptible to oxidation. This sensitivity can compromise sample integrity, lead to inconsistent experimental results, and create significant hurdles in synthesis, purification, storage, and formulation. This document provides a series of frequently asked questions and troubleshooting guides to help you navigate these challenges effectively.

Section 1: Understanding the Core Problem - FAQs

This section addresses the fundamental questions regarding the instability of the pyrazole-4-ol moiety.

Q1: Why is the pyrazole-4-ol moiety so susceptible to oxidation?

The pyrazole ring itself is generally aromatic and relatively stable to oxidation.[1][2] The vulnerability arises specifically from the hydroxyl group at the C4 position. This -OH group is a powerful electron-donating group, which increases the electron density of the heterocyclic ring system. This heightened electron density makes the molecule more susceptible to attack by electrophilic oxidants, with atmospheric oxygen being the most common culprit in a laboratory setting.[3] The oxidation can lead to the formation of various degradation products, including 4-hydroxysubstituted pyrazolones or other hydroxylated species, fundamentally altering the compound's structure and activity.[4]

Q2: What are the common visual and analytical signs of pyrazole-4-ol degradation?

Observing your sample is the first line of defense. Degradation often manifests in noticeable physical changes. Analytically, chromatography is your most powerful tool for confirmation.

Common Signs of Degradation:

| Indicator Type | Observation | Probable Cause |

| Visual | Color change from a white or off-white solid to yellow or brown.[3][5] | Formation of oxidized, often conjugated, byproducts. |

| Physical | A noticeable change in solubility characteristics over time.[3] | Conversion of the parent compound into more or less polar degradation products. |

| Analytical (TLC/HPLC) | Appearance of new spots (TLC) or peaks (HPLC), often with different retention times. A decrease in the peak area of the main compound is also a key indicator.[3] | Formation of new chemical entities through oxidation or other degradation pathways. |

| Spectroscopic | Changes in NMR or IR spectra, such as the appearance of new signals or disappearance of parent signals.[3] | Structural changes to the molecule. |

Q3: What are the primary environmental factors that accelerate the oxidation of pyrazole-4-ol compounds?

Several factors can initiate or catalyze the degradation process. Awareness of these factors is critical for prevention.

-

Atmospheric Oxygen: This is the primary oxidant. The hydrazinyl group, structurally related to the pyrazole-4-ol in terms of electron-rich nitrogen centers, is known to be highly susceptible to oxidation by air.[3]

-

Light: Exposure to light, especially UV radiation, can provide the activation energy needed to initiate photochemical degradation reactions.[3][5]

-

Heat: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation.[3] Storing compounds at room temperature or higher for extended periods is not recommended.

-

Moisture: The presence of water can facilitate hydrolysis or other degradation pathways that may work in concert with oxidation.[3]

-

Incompatible Materials: Contact with strong oxidizing agents, certain metal ions (which can act as catalysts), and strong acids or bases can rapidly degrade the compound.[3]

Section 2: Proactive Strategies & Troubleshooting Guide

This section provides actionable advice for handling, storing, and purifying your compounds to minimize degradation.

Q4: My compound is degrading upon storage. What are the ideal conditions for solid pyrazole-4-ol derivatives?

Proper storage is the most critical factor in maintaining the long-term integrity of your compound. The following conditions are recommended based on general principles for air-sensitive compounds.[3][5]

| Storage Duration | Temperature | Atmosphere | Light/Moisture Protection | Container |

| Short-Term (< 1 month) | 2-8°C (Refrigerated) | Standard atmosphere (if tightly sealed) or Inert Gas (N₂/Ar) | Amber glass vial, store in a desiccator. | Tightly sealed glass vial with a PTFE-lined cap. |

| Long-Term (> 1 month) | -20°C or -80°C (Frozen) | Mandatory: Inert Gas (N₂/Ar) backfill | Wrap amber vial in aluminum foil for extra light protection. Store inside a larger sealed container with desiccant. | Tightly sealed glass vial with a PTFE-lined cap. |

Q5: I need to prepare a stock solution. How can I prevent my pyrazole-4-ol from degrading in solution?

Solutions are often more susceptible to degradation than solids. Storing compounds in solution for long periods is generally not recommended.[3] If you must, follow these steps:

-

Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane) that has been thoroughly degassed. To degas, sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use.

-

Inert Atmosphere: Prepare the solution in a glovebox or on a Schlenk line. Transfer the solution via syringe to a vial that has been purged with inert gas and sealed with a septum-lined cap.

-

Storage: Store aliquots of the solution at -20°C or -80°C. This minimizes the number of freeze-thaw cycles the main stock undergoes.[6]

-

Verification: Always perform a quick quality check (e.g., TLC or rapid HPLC) on an aliquot before use if it has been stored for an extended period.

Q6: My reaction mixture turns dark during synthesis or work-up. How can I mitigate this?

A color change during a reaction indicates potential degradation. The heat, reagents, or exposure to air during the process can be the cause.

Caption: Experimental workflow for minimizing oxidation during synthesis.

Troubleshooting Steps:

-

Inert the Reaction Vessel: Before adding any reagents, flush the flask thoroughly with Nitrogen or Argon. Maintain a positive pressure of inert gas throughout the reaction.

-

Use Degassed Solvents: As described in Q5, always use freshly degassed solvents for both the reaction and any subsequent work-up procedures.

-

Control Temperature: If the reaction is exothermic or requires heating, maintain the lowest effective temperature to minimize thermal degradation.

-

Quench Carefully: When the reaction is complete, cool it to a lower temperature before exposing it to air or aqueous solutions.

-

Aqueous Work-up: Use deoxygenated water (prepared by boiling and cooling under an inert gas stream) for extractions to minimize exposure to dissolved oxygen.

Q7: What are the best practices for purifying pyrazole-4-ol derivatives by column chromatography?

Standard column chromatography involves extensive exposure to air and potentially reactive silica gel.

-

Solvent Preparation: Use high-purity, freshly opened or distilled solvents. Degas the solvent mixture before use.

-

Adsorbent Choice: While silica gel is common, it can be slightly acidic. If your compound is particularly sensitive, consider using deactivated (neutral) silica or alumina.

-

"Flash" is Key: Perform flash chromatography rather than gravity chromatography. The reduced time on the column minimizes the opportunity for degradation.

-

Inert Atmosphere Column (Advanced): For highly sensitive compounds, pack and run the column under a gentle positive pressure of Nitrogen. This involves fitting the top of the column with an adapter connected to a gas line.

Section 3: Analytical Monitoring & Characterization

This section focuses on how to systematically assess the stability of your compound.

Q8: How can I design a study to quantitatively monitor the stability of my compound?

A forced degradation or stress testing study is the standard method for understanding a compound's stability profile.[2] This involves intentionally exposing the compound to harsh conditions to predict its long-term stability.

Caption: Troubleshooting flowchart when sample degradation is suspected.

Protocol: Basic Stability Study

-

Prepare Samples: Prepare solutions of your compound (~1 mg/mL) in a suitable solvent under different stress conditions:

-

Control: Solution stored at -20°C under Argon.

-

Acidic: 0.1 M HCl.

-

Basic: 0.1 M NaOH.

-

Oxidative: 3% H₂O₂.

-

Thermal: Solution stored at 50°C.

-

Photolytic: Solution exposed to UV light in a photostability chamber.

-

-

Time Points: Analyze the samples by HPLC at T=0, 2, 8, and 24 hours.

-

Analysis: Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Calculate the percentage of the parent compound remaining at each time point.

Example HPLC Method for Stability Monitoring:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (or compound λmax) |

| Injection Volume | 10 µL |

Q9: What are the likely structures of the oxidative byproducts?

While the exact byproducts are structure-dependent, common pathways involve the pyrazole-4-ol tautomerizing to a pyrazol-4-one, which can then undergo further reactions. Air oxidation of 4-alkylsubstituted pyrazolones is known to yield 4-hydroxy-substituted pyrazolones.[4] Dimerization or further oxidation to quinone-like species is also possible, which could explain the common observation of dark, colored impurities. Mass spectrometry (LC-MS) is the best tool for identifying these byproducts by looking for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.) or dimer formation (~2M).

Section 4: Advanced Considerations for Drug Design

Q10: Can I structurally modify the pyrazole-4-ol scaffold to inherently improve its oxidative stability?

Yes, this is a key strategy in medicinal chemistry. The electronic properties of the pyrazole ring can be modulated by the substituents at other positions.[7]

Caption: Impact of substituents on the oxidative stability of the pyrazole-4-ol ring.

-

Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., trifluoromethyl, halo, cyano groups) at other positions on the pyrazole ring (R¹, R³, R⁵) can pull electron density away from the ring system. This makes the ring less nucleophilic and therefore less susceptible to oxidation. The addition of a methoxy group (-OCH3), an electron-donating group, to a pyrazoline structure was found to make it more susceptible to oxidation.[8] Conversely, studies on pyrazolone corrosion inhibitors showed that substituents like -OCH3 increased electron density and protective effects, while -NO2 (a strong EWG) was less effective, highlighting the tuneable nature of the ring's electronics.[9]

-

Steric Hindrance: Flanking the hydroxyl group with bulky substituents can sterically shield it from attack by oxidants, providing a kinetic barrier to degradation.

-

Bioisosteric Replacement: In some cases, it may be necessary to replace the pyrazole-4-ol moiety altogether with a different scaffold that retains the desired pharmacological interactions but possesses greater chemical stability. For example, replacing a sensitive bis-ketone in curcumin with a pyrazole ring significantly improved the molecule's stability.[10]

This strategic modification is a balancing act. Any change made to improve stability must be evaluated to ensure it does not negatively impact the compound's potency, selectivity, or other critical drug-like properties.

References

-

Leo, H. T., Roth, R. W., & Sweeny, D. J. (1987). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Antioxidant activity of pyrazoles 1 and 4. Available at: [Link]

- Mohammed, R. A., Abd Al-Haleem, A. K. M., & Ahmed, T. M. (2018).

-

Hibot, A., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. Available at: [Link]

-

Karaman, R. (2016). Response to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Available at: [Link]

-

Veibel, S., & Linholt, J. (1954). The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones. Acta Chemica Scandinavica. Available at: [Link]

-

Fein, R. L., et al. (1983). Oxidation of the Alcohol Dehydrogenase Inhibitor Pyrazole to 4-hydroxypyrazole by Microsomes. Effect of Cytochrome P-450 Inducing Agents. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Weigand, J. J., et al. (2012). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry. Available at: [Link]

-

ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

-

ResearchGate. (2026). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

ACS Omega. (2025). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. Available at: [Link]

-

ResearchGate. (2023). Stability of 4H-pyrazoles in physiological environments. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Functionalized Pyrazoles via Oxidative Thio/selenocyanation Mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

-

Scott, E. E., & Halpert, J. R. (2012). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry. Available at: [Link]

-

International Journal of Corrosion and Scale Inhibition. (2021). Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels. Available at: [Link]

-

MDPI. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Available at: [Link]

-

ResearchGate. (2016). Is 4-methylpyrazole sensitive to temperature changes?. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

- 10. mdpi.com [mdpi.com]

Validation & Comparative

1H NMR Interpretation Guide: 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol

Executive Summary & Structural Logic

Compound: 1-(2,6-Difluoro-benzyl)-1H-pyrazol-4-ol CAS: 1596958-21-2 Molecular Formula: C₁₀H₈F₂N₂O

This guide provides a definitive interpretation framework for the 1H NMR spectrum of this compound. Unlike standard alkyl-pyrazoles, this molecule presents two distinct spectroscopic challenges: the labile hydroxyl proton at the 4-position and the strong heteronuclear coupling (

The interpretation strategy focuses on resolving the Spin System Overlap between the pyrazole singlets and the aromatic multiplets, and correctly identifying the diagnostic triplet of the benzylic methylene group induced by fluorine coupling.

Structural Spin Systems[1]

-

System A (Pyrazole Core): Two aromatic protons (H-3, H-5) and one labile proton (OH).

-

System B (Linker): One methylene group (

) connecting the pyrazole N1 to the phenyl ring. -

System C (Fluorinated Ring): A 1,2,3-trisubstituted benzene ring pattern, heavily influenced by

F coupling.

Comparative Analysis: Solvent Selection Strategy

To satisfy the "Comparison Guide" requirement, we evaluate the performance of the two most common NMR solvents. For this specific molecule, DMSO-d₆ is the superior analytical standard compared to CDCl₃.

| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |

| -OH Detection | Sharp/Distinct ( | Broad/Invisible | DMSO forms H-bonds with the pyrazol-4-ol, slowing exchange and sharpening the peak. |

| Solubility | Excellent | Moderate | Poly-functionalized pyrazoles often aggregate in non-polar solvents, broadening lines. |

| H-5 vs H-3 | Resolved | Often Overlapping | The polarity of DMSO induces a larger chemical shift dispersion between the H-3 and H-5 pyrazole protons. |

| Water Peak | In DMSO, the water peak is far removed from the critical aromatic/benzylic region. |

Critical Insight: In CDCl₃, the -OH proton often undergoes rapid exchange, leading to a broadened hump that can be mistaken for baseline noise or impurities. Use DMSO-d₆ for quantitative purity assessment.

Detailed Spectral Interpretation (in DMSO-d₆)

The following data represents the authoritative assignment logic.

A. The Pyrazole Core (System A)

-

4-OH (Hydroxyl): Appears as a broad singlet or broad doublet (if H-bonding is strong) downfield, typically

8.2 – 9.0 ppm .-

Validation: Add one drop of D₂O.[1] This signal must disappear (Deuterium Exchange).

-

-

H-3 & H-5: These appear as two distinct singlets (or very fine doublets due to

coupling) in the aromatic region-

Assignment: H-5 is spatially closer to the benzyl group (N-substituent). In NOESY experiments, H-5 shows a correlation to the benzylic

, whereas H-3 does not.

-

B. The Benzylic Linker (System B) - Diagnostic Peak

This is the most critical signal for confirming the 2,6-difluoro substitution.

-

Shift:

5.2 – 5.4 ppm . -

Multiplicity: Triplet (

). -

Mechanism: The two benzylic protons are chemically equivalent. They couple to the two chemically equivalent

F nuclei on the phenyl ring. -

Coupling Constant:

Hz.-

Note: If this peak appears as a singlet, the fluorine substitution pattern is incorrect (e.g., 3,5-difluoro would show a singlet or weak coupling).

-

C. The Aromatic Ring (System C)

The 2,6-difluoro substitution creates a symmetric spin system for the protons.

-

H-4' (Para): Triplet of triplets (tt) or Multiplet around

7.4 – 7.6 ppm . -

H-3'/5' (Meta): Multiplet (approx. triplet appearance) around

7.1 – 7.3 ppm . -

Coupling: These signals are complex due to simultaneous

and

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation[2]

-

Weigh 5–10 mg of the solid product.

-

Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

-

Crucial: Ensure the solution is clear. If cloudy, filter through a cotton plug directly into the NMR tube to prevent particulate-induced line broadening.

Step 2: Acquisition Parameters (400 MHz+)

-

Pulse Angle: 30° (to ensure accurate integration of the OH group).

-

Relaxation Delay (D1): Set to 5 seconds . The quaternary carbons and the OH proton have long T1 relaxation times. A short D1 will under-integrate the OH signal.